Palmitic anhydride

Description

Properties

IUPAC Name |

hexadecanoyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZBEFCPZJWDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014660 | |

| Record name | Palmitic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-65-4 | |

| Record name | Palmitic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic acid anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JHB8GS96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Palmitic anhydride

An In-depth Technical Guide to the Physical and Chemical Properties of Palmitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

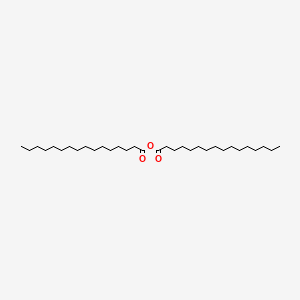

This compound (CAS No. 623-65-4), also known as hexadecanoic anhydride, is the symmetrical anhydride of palmitic acid, the most common saturated fatty acid found in animals and plants.[1][2] Structurally, it consists of two palmitoyl (hexadecanoyl) groups linked by an oxygen atom.[1] This high molecular weight, hydrophobic compound serves as a crucial reagent in organic synthesis and has garnered significant interest in biochemical research and pharmaceutical development.[1][3] Its ability to act as a palmitoylating agent allows for the modification of various molecules, altering their lipophilicity, and enabling applications in areas such as drug delivery, polymer science, and the study of post-translational protein modifications. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and purification, and its applications in scientific research.

Physical and Chemical Properties

This compound is a white, waxy solid or powder at room temperature. It is characterized by its high lipophilicity, stemming from the two 16-carbon aliphatic chains.

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | hexadecanoyl hexadecanoate | |

| Synonyms | Hexadecanoic anhydride, Palmitic acid anhydride | |

| CAS Number | 623-65-4 | |

| Molecular Formula | C₃₂H₆₂O₃ | |

| Molecular Weight | 494.83 g/mol | |

| Appearance | White powder or crystalline solid | |

| Melting Point | 61-64 °C | |

| Boiling Point | ~488.6 - 547.77 °C (estimate) at 760 mmHg | |

| Density | ~0.838 g/cm³ | |

| Flash Point | ~220.6 °C | |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, toluene | |

| Storage Temperature | 2-8°C, under inert gas, moisture sensitive |

Chemical Reactivity and Applications

The chemical utility of this compound is dominated by the reactivity of its anhydride functional group, which makes it an excellent acylating agent.

Key Chemical Reactions

-

Hydrolysis : As a reactive anhydride, it is sensitive to moisture and readily hydrolyzes in the presence of water to yield two molecules of palmitic acid. This necessitates storage in dry, inert conditions.

-

Acylation (Palmitoylation) : this compound is widely used to introduce the lipophilic palmitoyl group onto substrates containing nucleophilic functional groups like alcohols (-OH) and amines (-NH₂). This reaction proceeds via nucleophilic acyl substitution.

-

Esterification : It reacts with alcohols to form palmitate esters.

-

Amidation : It reacts with amines to form palmitic amides.

-

-

Applications in Research and Drug Development :

-

Drug Delivery : It is used to modify polymers, such as in the synthesis of N-palmitoyl chitosan (PLCS), to create novel nanoparticles and micelles for targeted drug delivery. This modification increases the hydrophobicity and can improve drug encapsulation and bioavailability.

-

Biochemical Research : Researchers use this compound to study protein palmitoylation, a vital post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein. This modification affects protein localization, stability, and function.

-

Lipid Synthesis : It serves as a precursor in the synthesis of complex lipids, such as N-acylphosphatidylserine, for research in lipid metabolism and cell signaling.

-

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Dehydration of Palmitic Acid with Dicyclohexylcarbodiimide (DCC)

This method provides high yields of the anhydride at room temperature.

-

Materials : Palmitic acid, Dicyclohexylcarbodiimide (DCC), Carbon tetrachloride (CCl₄).

-

Procedure :

-

Dissolve palmitic acid in anhydrous carbon tetrachloride.

-

Add a stoichiometric amount of dicyclohexylcarbodiimide (DCC) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the precipitation of the byproduct, dicyclohexylurea (DCU).

-

Upon completion, the precipitated DCU is removed by filtration.

-

The solvent (CCl₄) is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization. Yields are typically in the range of 87-94%.

-

Method 2: Reaction of Palmitic Acid with Acetic Anhydride

This industrial process involves reacting palmitic acid with acetic anhydride at elevated temperatures.

-

Materials : Palmitic acid, Acetic anhydride.

-

Procedure :

-

Melt palmitic acid in a reaction vessel equipped for distillation.

-

Introduce acetic anhydride vapors below the surface of the molten palmitic acid. The reaction is typically maintained at a temperature between 110-200°C under reduced pressure.

-

The reaction produces this compound and acetic acid. The more volatile acetic acid is continuously removed from the reaction zone by distillation, driving the equilibrium towards the product.

-

After the reaction is complete, any remaining unreacted acetic anhydride is removed by raising the temperature or further reducing the pressure.

-

The resulting crude this compound is then purified.

-

Purification by Recrystallization

A general method for purifying crude this compound involves removing acidic impurities followed by recrystallization.

-

Materials : Crude this compound, Acetic anhydride, Petroleum ether (pet ether).

-

Procedure :

-

Reflux the crude this compound with acetic anhydride for approximately one hour to ensure any residual palmitic acid is converted.

-

Evaporate the acetic acid and excess acetic anhydride from the residue, typically under high vacuum.

-

Dissolve the dried residue in a minimal amount of hot petroleum ether.

-

Allow the solution to cool slowly to a low temperature (e.g., in a refrigerator or ice bath) to induce crystallization of the purified this compound.

-

Collect the crystals by filtration and dry them under vacuum to remove any residual solvent.

-

Visualized Workflows and Reactions

To better illustrate the synthesis, reactivity, and application of this compound, the following diagrams are provided.

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture, with which it reacts.

Conclusion

This compound is a versatile and valuable reagent for researchers, particularly in the fields of organic synthesis, biochemistry, and pharmaceutical sciences. Its well-defined physical properties and predictable chemical reactivity as an acylating agent make it an essential tool for introducing lipophilic palmitoyl chains into a wide array of molecules. The applications, ranging from the fundamental study of protein function to the development of advanced drug delivery systems, underscore its importance in modern scientific research. Proper understanding of its properties, handling procedures, and synthetic methodologies is critical for its effective and safe utilization in the laboratory.

References

An In-Depth Technical Guide to Palmitic Anhydride for Researchers and Drug Development Professionals

Introduction

Palmitic anhydride (CAS No. 623-65-4) is the symmetrical anhydride of palmitic acid, a ubiquitous 16-carbon saturated fatty acid.[1] With the molecular formula C₃₂H₆₂O₃, this white, waxy solid serves as a highly reactive acylating agent, making it a valuable reagent in organic synthesis and a crucial tool for researchers in biochemistry and drug development.[1][2] Its primary function is to introduce the hydrophobic palmitoyl group onto various molecules, thereby altering their physicochemical properties and biological activity. This guide provides a comprehensive overview of this compound's properties, synthesis, and key applications, with a focus on its utility in scientific research and pharmaceutical sciences.

Core Properties and Data

This compound's utility is underpinned by its distinct chemical and physical properties. As a derivative of palmitic acid, its long hydrocarbon chains confer significant hydrophobicity.[1] Key quantitative data are summarized in the table below for ease of reference.

| Property | Value |

| CAS Number | 623-65-4 |

| Molecular Formula | C₃₂H₆₂O₃[1] |

| Molecular Weight | 494.83 g/mol |

| Appearance | White powder or waxy solid |

| Melting Point | 61-64 °C |

| Boiling Point | 547.77 °C (estimated) |

| Density | 0.8388 g/cm³ |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like chloroform and benzene. |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

The most common method for synthesizing this compound is through the dehydration of palmitic acid. This can be achieved using various dehydrating agents.

1. Reaction with Acetic Anhydride: Palmitic acid can be reacted with acetic anhydride. The process often involves heating the molten palmitic acid under reduced pressure while introducing acetic anhydride vapors, allowing for the removal of the acetic acid byproduct.

2. Reaction with Dicyclohexylcarbodiimide (DCC): A simple and high-yield method involves the reaction of palmitic acid with DCC in an organic solvent like carbon tetrachloride at room temperature. This method has been reported to produce yields between 87-94%.

Key Applications in Research and Drug Development

This compound's reactivity makes it a versatile tool for chemical modifications in various research contexts.

Acylating Agent in Organic Synthesis

This compound is a potent acylating agent used to introduce the palmitoyl group onto molecules containing nucleophilic functional groups such as alcohols, amines, and thiols. This reaction, a form of nucleophilic acyl substitution, is fundamental in synthesizing a wide range of esters, amides, and thioesters, which can serve as intermediates in the production of surfactants, lubricants, and plasticizers.

Protein Palmitoylation Studies

Protein S-palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue via a thioester linkage. This modification is crucial for regulating protein trafficking, localization to cell membranes, stability, and protein-protein interactions. This compound can be used in biochemical assays to study these processes, although in cellular studies, more targeted enzymatic approaches are often explored. The dynamic nature of palmitoylation, regulated by palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs), plays a significant role in cellular signaling pathways.

Synthesis of Drug Delivery Nanoparticles

The hydrophobic nature of the palmitoyl group makes this compound a useful reagent in the synthesis and modification of nanoparticles for drug delivery. By incorporating palmitoyl chains, the properties of polymers like chitosan can be altered to enhance drug loading and control release profiles. For instance, N-palmitoyl chitosan has been synthesized to create nanoparticles with increased drug loading capacity and sustained release characteristics.

Experimental Protocols

While specific, detailed protocols using this compound are often proprietary or require adaptation, the following sections outline the general methodologies for its key applications.

General Protocol for Acylation of an Alcohol

This protocol describes a general procedure for the esterification of an alcohol using this compound, often catalyzed by a Lewis acid or a base like 4-(N,N-dimethylamino)pyridine (DMAP).

-

Dissolution: The alcohol substrate is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, chloroform) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: this compound (typically 1.1-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) are added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the pure palmitoyl ester.

Conceptual Workflow for Nanoparticle Synthesis

This outlines a conceptual workflow for preparing polymer-based nanoparticles with modified hydrophobicity using this compound.

-

Polymer Functionalization: A hydrophilic polymer (e.g., chitosan) is first dissolved in a suitable solvent system.

-

Acylation: this compound is introduced, often in the presence of a catalyst or activating agent, to graft palmitoyl chains onto the polymer backbone.

-

Nanoprecipitation: The resulting hydrophobically modified polymer is then dissolved in an organic solvent and added dropwise to an aqueous solution under vigorous stirring. The change in solvent polarity causes the polymer to precipitate, forming nanoparticles.

-

Purification and Characterization: The nanoparticles are then purified, typically by dialysis or centrifugation, to remove unreacted reagents and byproducts. Characterization is performed using techniques such as dynamic light scattering (DLS) for size and zeta potential, and transmission electron microscopy (TEM) for morphology.

Visualizations

General Acylation Reaction Workflow

The following diagram illustrates the general workflow for an acylation reaction using this compound.

Caption: General workflow for the acylation of a substrate using this compound.

Protein Palmitoylation Signaling Cycle

This diagram illustrates the dynamic cycle of protein palmitoylation and its role in cellular signaling.

Caption: The reversible cycle of protein palmitoylation and depalmitoylation.

References

Synthesis of Palmitic Anhydride from Palmitic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing palmitic anhydride from palmitic acid. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the chemical pathways involved. This compound is a valuable reagent in organic synthesis, serving as a precursor for various esters and amides, and finding applications in the development of drug delivery systems and biomaterials.[1][2]

Executive Summary

This guide details three principal methods for the synthesis of this compound:

-

Dehydration using Dicyclohexylcarbodiimide (DCC): A mild and efficient method that proceeds at room temperature with high yields.

-

Via Palmitoyl Chloride: A two-step process involving the initial conversion of palmitic acid to its more reactive acid chloride, followed by reaction with a palmitate salt.

-

Reaction with Acetic Anhydride: A common industrial method that can be adapted for laboratory scale, utilizing the dehydrating properties of acetic anhydride.

Each method is presented with a detailed experimental protocol, and a comparative summary of their efficiencies is provided. This guide also includes protocols for the purification and characterization of the final product, alongside visual representations of the workflows and reaction mechanisms to facilitate a deeper understanding.

Physicochemical Properties

A summary of the key physical and chemical properties of palmitic acid and this compound is presented in the table below.

| Property | Palmitic Acid | This compound |

| Molecular Formula | C₁₆H₃₂O₂ | C₃₂H₆₂O₃ |

| Molecular Weight | 256.42 g/mol | 494.83 g/mol |

| Appearance | White, waxy solid | White powder/crystalline solid |

| Melting Point | 61-63 °C | 61-64 °C[3] |

| Boiling Point | 351.5 °C | ~390 °C |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in toluene, chloroform, benzene[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Method 1: Dehydration using Dicyclohexylcarbodiimide (DCC)

This method is favored for its mild reaction conditions and high yields.[4]

Experimental Protocol:

-

In a clean, dry flask, dissolve 2 mmoles of palmitic acid in 15 ml of dry carbon tetrachloride.

-

To this solution, add a solution of 1 mmole of dicyclohexylcarbodiimide (DCC) in 5 ml of dry carbon tetrachloride.

-

Stir the reaction mixture at room temperature for 15 hours.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Collect the precipitate by filtration.

-

The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.

-

For purification, recrystallize the solid residue from acetone.

Yield: 87-94%

Method 2: Synthesis via Palmitoyl Chloride

This two-step method involves the activation of palmitic acid to palmitoyl chloride, which is then reacted with a palmitate salt.

Step 1: Preparation of Palmitoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 mole of palmitic acid with 1.2 moles of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).

-

Heat the reaction mixture to 70-75°C and stir for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The remaining liquid is palmitoyl chloride, which can be used in the next step without further purification.

Yield: ~95%

Step 2: Synthesis of this compound

-

Prepare a solution of sodium palmitate by reacting one equivalent of palmitic acid with one equivalent of sodium hydroxide in a suitable solvent (e.g., ethanol) and then removing the solvent.

-

Dissolve the freshly prepared palmitoyl chloride in an anhydrous, non-polar solvent such as diethyl ether.

-

Slowly add the palmitoyl chloride solution to a stirred suspension of the sodium palmitate in the same solvent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the sodium chloride byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.

Method 3: Reaction with Acetic Anhydride

This method is widely used in industrial settings and can be adapted for laboratory synthesis.

Experimental Protocol:

-

In a distillation apparatus, heat 1 part by weight of palmitic acid to 110-200°C to melt the acid.

-

Introduce 1.1 parts by weight of acetic anhydride below the surface of the molten palmitic acid over a period of 3 hours.

-

The acetic acid byproduct will distill off during the reaction.

-

After the addition of acetic anhydride is complete, continue to heat the mixture to ensure all the acetic acid and any unreacted acetic anhydride are removed.

-

The remaining product is crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.

Comparative Data

The following table summarizes the key quantitative data for the different synthesis methods.

| Method | Reagents | Reaction Time | Temperature | Yield | Purity |

| DCC Dehydration | Palmitic acid, DCC | 15 hours | Room Temp. | 87-94% | High after recrystallization |

| Via Palmitoyl Chloride | Palmitic acid, Thionyl chloride, Sodium palmitate | ~4 hours | 70-75°C (Step 1), Room Temp. (Step 2) | High (~90% overall) | High |

| Acetic Anhydride | Palmitic acid, Acetic anhydride | 3 hours | 110-200°C | High (Industrial) | Requires purification |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway for DCC-Mediated Synthesis

Caption: Reaction pathway for the synthesis of this compound using DCC.

Logical Relationship for Synthesis via Palmitoyl Chloride

Caption: Two-step logical relationship for synthesizing this compound via palmitoyl chloride.

Conclusion

The synthesis of this compound from palmitic acid can be achieved through several effective methods, each with its own advantages. The DCC method offers mild conditions and high yields, making it suitable for laboratory-scale synthesis where purity is paramount. The route via palmitoyl chloride is a robust two-step process that also provides high yields. The acetic anhydride method, while more common in industrial applications, can be adapted for laboratory use. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available reagents and equipment. This guide provides the necessary detailed protocols and comparative data to enable an informed decision for the synthesis of this important chemical intermediate.

References

- 1. US2411567A - Manufacture of carboxylic acid anhydrides - Google Patents [patents.google.com]

- 2. Acetic Anhydride Synthesis Lab Report | ipl.org [ipl.org]

- 3. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Key applications of Palmitic anhydride in organic chemistry

For Researchers, Scientists, and Drug Development Professionals

Palmitic anhydride, the symmetrical anhydride of palmitic acid, serves as a versatile and powerful reagent in modern organic synthesis. Its utility lies primarily in its capacity to introduce the 16-carbon lipophilic palmitoyl group into a variety of molecules, thereby modulating their physical, chemical, and biological properties. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Core Applications in Synthesis

This compound is a key reagent in a range of chemical transformations, primarily functioning as a potent acylating agent. Its principal applications include esterifications, Friedel-Crafts acylations, and the synthesis of various derivatives such as mixed anhydrides and peroxides.

Esterification and Acylation Reactions

This compound is widely employed for the esterification of alcohols and the acylation of amines and other nucleophiles.[1] These reactions are fundamental in the synthesis of pharmaceuticals, cosmetics, surfactants, lubricants, and plasticizers.[2] The introduction of the long alkyl chain of the palmitoyl group significantly increases the lipophilicity of molecules, which is a critical parameter in drug design and material science.

A particularly effective method for esterification involves the use of mixed carboxylic-palmitic anhydrides, which exhibit high reactivity.[3] These mixed anhydrides can be readily prepared by reacting palmitic acid with an acid chloride in the presence of a base like triethylamine.[4] The subsequent esterification of alcohols with these mixed anhydrides often proceeds with high efficiency, even with sterically hindered alcohols.

Table 1: Esterification of Alcohols with 4-Chlorobenzoic this compound using Amberlyst-15 Catalyst

| Alcohol | Catalyst Amount (g) | Crude Mixture Composition (%) | Yield of Palmitic Ester (%) |

| 2-Phenylethanol | 2 | 1697 (acid) | 53 |

| 2-Phenylethanol | 0.5 | 1697 (acid) | - |

| 2-Phenylethanol | 0.25 | 1697 (acid) | - |

| Benzyl alcohol | 2 | 1695 (acid) | - |

| Benzyl alcohol | 0.5 | 1695 (acid) | - |

| Benzyl alcohol | 0.25 | 1695 (acid) | - |

| 2-Butanol | 2 | 1689 (acid) | - |

| 2-Butanol | 0.5 | 1689 (acid) | - |

| 2-Butanol | 0.25 | 1689 (acid) | - |

| Data sourced from a study on the esterification of mixed carboxylic-fatty anhydrides.[5] Note: The crude mixture composition refers to the IR peak of the carboxylic acid. |

Friedel-Crafts Acylation

Synthesis of Mixed Anhydrides and Diacyl Peroxides

This compound can be used as a precursor for the synthesis of other reactive intermediates. Mixed anhydrides, for instance, can be prepared from palmitic acid and another carboxylic acid derivative. These mixed anhydrides are often more reactive than the corresponding symmetrical anhydrides and can offer greater selectivity in acylation reactions.

Furthermore, this compound is a key starting material for the production of dipalmitoyl peroxide. Diacyl peroxides are widely used as radical initiators in polymerization processes and as oxidizing agents in organic synthesis. A general process for the production of diacyl peroxides involves the reaction of an anhydride with an aldehyde and oxygen.

Table 2: Synthesis of Fatty Acid Anhydrides using Dicyclohexylcarbodiimide (DCC)

| Fatty Acid | Solvent | Yield of Anhydride (%) |

| Oleic Acid | Diethyl ether | 74 |

| Palmitic Acid | Diethyl ether | 44.3 |

| Oleic Acid | Petroleum ether | 87 |

| Palmitic Acid | Petroleum ether | 86.3 |

| Oleic Acid | Benzene | 88 |

| Palmitic Acid | Benzene | 85 |

| Oleic Acid | Chloroform | 86 |

| Palmitic Acid | Chloroform | 86.5 |

| Oleic Acid | Carbon tetrachloride | 91 |

| Palmitic Acid | Carbon tetrachloride | 94.5 |

| Stearic Acid | Carbon tetrachloride | 88.5 |

| Caprylic Acid | Carbon tetrachloride | 87.5 |

| Data adapted from a study on the synthesis of fatty acid anhydrides. |

Applications in Biomolecule Modification and Drug Delivery

The introduction of the palmitoyl group can have profound effects on the biological activity and delivery of molecules. This compound is a valuable tool for the targeted modification of biomolecules and the development of novel drug delivery systems.

Synthesis of N-Palmitoyl Chitosan

Chitosan, a biocompatible and biodegradable polysaccharide, is extensively studied for its applications in drug delivery. However, its hydrophilicity can limit its use for encapsulating hydrophobic drugs. Acylation of chitosan with this compound introduces lipophilic palmitoyl chains, resulting in an amphiphilic polymer, N-palmitoyl chitosan. This modified chitosan can self-assemble into nanoparticles that are capable of encapsulating and delivering hydrophobic drugs, potentially enhancing their bioavailability and therapeutic efficacy.

Protein Palmitoylation and its Role in Cell Signaling

Protein palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein. This modification increases the hydrophobicity of the protein, influencing its membrane association, subcellular localization, stability, and interaction with other proteins. This compound can be used in research to mimic this process and study its effects.

A critical signaling pathway where palmitoylation plays a key role is the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. Wnt proteins themselves are palmitoylated, a modification essential for their secretion and binding to their Frizzled (Fz) receptors. Furthermore, the Fz receptors and the co-receptor LRP6 also undergo palmitoylation, which is vital for their proper function and localization, and ultimately for the activation of the downstream signaling cascade.

References

Palmitic Anhydride: A Technical Guide for Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic anhydride, the symmetrical anhydride of palmitic acid, serves as a highly reactive and versatile reagent in biochemical research and pharmaceutical development. Its primary role is to introduce the 16-carbon saturated fatty acyl group, palmitoyl, onto various molecules. This lipophilic modification, known as palmitoylation, is a crucial post-translational modification of proteins and a key strategy in drug delivery and material science. This technical guide provides an in-depth overview of this compound's properties, synthesis, and its significant applications in the laboratory, complete with experimental protocols and data presented for practical use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₂O₃ | [1] |

| Molecular Weight | 494.83 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 61-64 °C | [2] |

| Solubility | Soluble in organic solvents like toluene and chloroform. | [2] |

| Storage | 4°C, stored under nitrogen, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. |

Synthesis of this compound

This compound can be synthesized in the laboratory through several methods. The choice of method may depend on the desired purity, yield, and available starting materials.

Synthesis via Dicyclohexylcarbodiimide (DCCD)

A common and efficient method for synthesizing fatty acid anhydrides involves the use of dicyclohexylcarbodiimide (DCCD) as a dehydrating agent. This reaction is typically carried out at room temperature and produces high yields.

Experimental Protocol: Synthesis of this compound using DCCD

-

Materials:

-

Palmitic acid (2 mmoles)

-

Dicyclohexylcarbodiimide (DCCD) (1 mmole)

-

Dry carbon tetrachloride (or other suitable dry, non-polar solvent)

-

Calcium chloride drying tube

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Procedure: a. In a clean, dry flask equipped with a stir bar and a calcium chloride drying tube, dissolve 2 mmoles of palmitic acid in 15 mL of dry carbon tetrachloride. b. In a separate container, dissolve 1 mmole of DCCD in 5 mL of dry carbon tetrachloride. c. While stirring the palmitic acid solution at room temperature, slowly add the DCCD solution. d. Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. e. After the reaction is complete (typically a few hours), filter the mixture to remove the precipitated DCU. f. The filtrate contains the this compound. For many acylation reactions, this solution can be used directly, as small amounts of residual DCU and unreacted palmitic acid do not significantly interfere. g. If higher purity is required, the solvent can be removed under reduced pressure, and the resulting solid can be further purified by recrystallization.

Reaction Yields: This method has been reported to produce this compound in high yields, ranging from 87% to 94%.

| Solvent | Yield of this compound (%) |

| Carbon Tetrachloride | 94.5 |

| Chloroform | 86.5 |

Table adapted from Selinger and Lapidot.

Core Applications in Biochemical Research

This compound is a key tool for researchers studying the effects of lipidation on biomolecules and for developing novel drug delivery systems.

In Vitro Protein and Peptide Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue via a thioester linkage. This modification plays a critical role in regulating protein trafficking, localization to membrane microdomains (lipid rafts), stability, and protein-protein interactions. This compound can be used in vitro to chemically palmitoylate proteins and peptides, allowing researchers to study the functional consequences of this modification in a controlled environment.

Experimental Protocol: In Vitro Acylation of a Peptide with this compound

This is a general protocol and may require optimization for specific peptides.

-

Materials:

-

Peptide with a free cysteine residue

-

This compound

-

Anhydrous, aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stir plate and stir bar

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometer for analysis

-

-

Procedure: a. Dissolve the peptide in the chosen anhydrous solvent in the reaction vessel. b. Add the tertiary amine base to the peptide solution (typically 1.5-2 equivalents relative to the peptide). This will deprotonate the thiol group of the cysteine, making it nucleophilic. c. In a separate container, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent. d. Slowly add the this compound solution to the stirring peptide solution at room temperature. e. Allow the reaction to proceed for several hours to overnight. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction by adding a small amount of water. g. Remove the solvent under reduced pressure. h. Purify the palmitoylated peptide from the reaction mixture using reverse-phase HPLC. i. Confirm the identity and purity of the product by mass spectrometry.

Synthesis of Palmitoylated Molecules for Drug Delivery

This compound is utilized in the synthesis of lipophilic derivatives of drugs and polymers for the development of advanced drug delivery systems.

N-palmitoyl chitosan is a modified biopolymer with amphiphilic properties, enabling it to self-assemble into micelles that can encapsulate and deliver hydrophobic drugs.

Experimental Workflow: Synthesis of N-Palmitoyl Chitosan

References

Palmitic Anhydride: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of palmitic anhydride, including key safety data and experimental context.

This compound is a reactive chemical compound widely utilized in biomedical research and pharmaceutical development. Its application in the synthesis of various molecules, including N-palmitoyl chitosan and N-acylphosphatidylserine, underscores its importance in the laboratory. However, its hazardous nature necessitates a thorough understanding of its safety profile and strict adherence to handling protocols to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety data for this compound, detailed handling precautions, and contextual experimental information.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data, summarized in Table 1, informs storage conditions, appropriate personal protective equipment, and emergency response procedures.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₂O₃ | [1][2] |

| Molecular Weight | 494.83 g/mol | [1][2] |

| Appearance | White powder or crystal | [1] |

| Melting Point | 61-64 °C | |

| Boiling Point | ~547.77 °C (rough estimate) | |

| Flash Point | 220.6 °C | |

| Density | 0.8388 g/cm³ | |

| Solubility | Soluble in toluene, chloroform, and benzene. Insoluble in water. | |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, primarily due to its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1C

-

Serious Eye Damage/Eye Irritation: Category 1

-

Corrosive to Metals: May be corrosive to metals

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

The safe handling of this compound hinges on the consistent use of appropriate personal protective equipment (PPE) and adherence to established laboratory safety protocols. The following table outlines the minimum recommended PPE and handling precautions.

| Precaution | Description | Reference |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | |

| Eye Protection | Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and dust. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. Gloves should be inspected before use and changed immediately if contaminated. | |

| Skin and Body Protection | A flame-retardant lab coat, full-length pants, and closed-toe shoes are required. | |

| Respiratory Protection | If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator with a particulate filter is necessary. | |

| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures | Reference |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. | |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal of this compound are critical to prevent accidents and environmental contamination.

| Aspect | Procedure | Reference |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives area. Recommended storage temperature is 2-8°C. | |

| Disposal | Dispose of waste as hazardous waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains. |

Experimental Protocols and Workflows

This compound is a key reagent in various synthetic procedures. While detailed, step-by-step protocols are often specific to a particular laboratory and application, the following provides an overview of a general workflow for handling reactive anhydrides and a conceptual workflow for protein palmitoylation studies.

This compound is a source of the palmitoyl group, which is crucial for the post-translational modification of proteins known as S-palmitoylation. This reversible lipid modification plays a significant role in protein trafficking, localization, and function.

Role in Signaling Pathways

Palmitic acid, the precursor to this compound, and protein palmitoylation are integral to various cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and metabolic disorders. The following diagrams illustrate the involvement of key signaling pathways where palmitoylation plays a regulatory role.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell growth, proliferation, and survival. Palmitic acid can influence this pathway at multiple points.

Wnt Signaling Pathway

The Wnt signaling pathway is critical for embryonic development and tissue homeostasis. Palmitoylation of Wnt proteins is essential for their secretion and activity.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Palmitic acid can act as a signaling molecule that activates this pathway.

Conclusion

This compound is an invaluable reagent in the fields of chemical synthesis and biomedical research. However, its corrosive nature demands a high level of respect and adherence to stringent safety protocols. By understanding its chemical properties, recognizing its hazards, and consistently employing appropriate handling and disposal procedures, researchers can safely harness the utility of this compound. Furthermore, an appreciation for its role in fundamental biological processes, such as protein palmitoylation and cellular signaling, provides a broader context for its application in the laboratory and its significance in the pursuit of scientific discovery and drug development. This guide serves as a critical resource for all personnel working with this compound, promoting a culture of safety and informed scientific practice.

References

A Technical Guide to the Solubility of Palmitic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitic anhydride, the symmetrical anhydride of palmitic acid, is a key reagent in organic synthesis, particularly for the introduction of the palmitoyl group in the production of surfactants, lubricants, and pharmaceutical agents.[1] Its utility in these applications is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility, and presents logical workflows for solvent selection and the dissolution process. Due to a notable gap in publicly available quantitative solubility data, this guide emphasizes the procedural aspects to empower researchers to generate precise solubility data tailored to their specific laboratory conditions.

Introduction to this compound

This compound (hexadecanoyl hexadecanoate) is a white, waxy solid at room temperature with a melting point of approximately 64°C.[2] Structurally, it consists of two 16-carbon saturated fatty acid chains linked by an anhydride functional group.[2] This long, nonpolar hydrocarbon tail dominates its physical properties, rendering it highly hydrophobic and generally insoluble in water but soluble in a range of organic solvents.[2] Its primary chemical utility lies in its role as an acylating agent, facilitating the transfer of a palmitoyl group to various nucleophiles.[1] This reactivity is harnessed in the synthesis of diverse molecules, including esters and amides, which are foundational in many industrial and pharmaceutical products.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in readily available literature, its structural characteristics provide a strong basis for predicting its solubility behavior based on the "like dissolves like" principle.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The long, nonpolar alkyl chains of this compound interact favorably with the nonpolar nature of aliphatic hydrocarbons through van der Waals forces. |

| Aromatic | Benzene, Toluene | High | The nonpolar character of aromatic solvents allows for effective solvation of the hydrophobic this compound molecule. |

| Halogenated | Chloroform, Dichloromethane | High | These solvents are effective at dissolving nonpolar compounds. Chloroform is explicitly mentioned as a solvent for this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can effectively solvate the long alkyl chains of the anhydride. |

| Ketones | Acetone | Low to Moderate | While polar, acetone has a significant nonpolar character that may allow for some dissolution. However, the polarity of the ketone group may limit high solubility. |

| Esters | Ethyl acetate | Low to Moderate | Similar to ketones, the polarity of the ester group may limit the solubility of the highly nonpolar this compound. |

| Alcohols | Methanol, Ethanol | Low | The high polarity and hydrogen-bonding nature of short-chain alcohols are generally incompatible with the large, nonpolar structure of this compound. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Low | DMSO is a highly polar solvent and is unlikely to be a good solvent for the nonpolar this compound. |

This table is based on general principles of solubility and may not reflect empirical data. Experimental verification is crucial.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its application to this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringe filters (PTFE, 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or Gas Chromatography (GC) system.

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C, 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility based on the concentration of the undissolved solute in the saturated filtrate.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Visualizing Experimental and Logical Workflows

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Logical Flow for Solvent Selection in a Synthetic Application

For drug development and organic synthesis, selecting an appropriate solvent is critical. The following diagram outlines a logical process for choosing a solvent for a reaction involving this compound.

Caption: Decision-making process for solvent selection.

Applications in Drug Development

This compound's utility extends to the pharmaceutical sciences, where it can be used to modify drug molecules to enhance their lipophilicity. This modification can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, creating a palmitoyl ester of a drug can increase its ability to cross cell membranes. Polyanhydrides, which can be synthesized from fatty acid precursors, are also explored as biodegradable polymers for controlled drug delivery systems.

The diagram below conceptualizes the role of this compound in modifying a hydrophilic drug for improved cell permeability.

Caption: Conceptual pathway of drug lipophilicity enhancement.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a significant knowledge gap, its qualitative solubility can be reliably predicted based on its highly nonpolar structure. For applications requiring precise solubility values, the shake-flask method provides a robust and standardized experimental protocol. The logical workflows presented in this guide offer a systematic approach to solvent selection and experimental design. As the applications of this compound in fields like drug development continue to expand, the generation of a comprehensive, publicly available database of its solubility properties would be of considerable value to the scientific community.

References

Commercial suppliers of high-purity Palmitic anhydride

An In-depth Technical Guide to High-Purity Palmitic Anhydride for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 623-65-4), also known as hexadecanoic anhydride, is a symmetrical anhydride derived from palmitic acid, a common saturated fatty acid.[1] It serves as a crucial reagent in organic and medicinal chemistry, primarily for introducing the palmitoyl (hexadecanoyl) group onto various molecules. This modification is particularly relevant in drug development for applications such as creating palmitoylated nanoparticles for targeted drug delivery, modifying polymers to alter their physicochemical properties, and studying protein palmitoylation, a vital post-translational modification that impacts protein localization, stability, and function.[1] This guide provides a comprehensive overview of commercial suppliers, technical specifications, and key experimental protocols relevant to the use of high-purity this compound in a research and development setting.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several chemical suppliers, each offering various grades and quantities. The selection of a supplier often depends on the required purity, available documentation (e.g., Certificate of Analysis), and scale of the research.

Table 1: Comparison of Commercial this compound Suppliers

| Supplier | Product Number | Purity Specification | Analysis Method | Available Quantities |

| TCI America | P0008 | >96.0% | GC | 25 g, 500 g |

| Sigma-Aldrich | 286508 | 97% | Not specified | 1 g, 5 g |

| MedChemExpress | HY-W093183 | 98.24% | Not specified | 10 mM*1 mL, 500 mg, 1 g, 5 g |

| Smolecule | S793904 | Not specified | Not specified | In Stock |

| BOC Sciences | 623-65-4 | Not specified | Not specified | Inquiry-based |

| LookChem Aggregator | --- | 95% to 97% | Not specified | Various (g to kg) |

Note: LookChem is an aggregator that lists various other suppliers such as Oakwood, Crysdot, and BLDpharm with purities generally in the 95-96% range.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 623-65-4 | |

| Molecular Formula | C₃₂H₆₂O₃ | |

| Molecular Weight | ~494.85 g/mol | |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 61-65 °C | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like chloroform and benzene. | |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place. Moisture sensitive; store under inert gas. |

Key Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

Synthesis of this compound

Two common methods for synthesizing fatty acid anhydrides are the dehydration of the corresponding carboxylic acid and the reaction with a coupling agent.

Method 1: Dehydration using Acetic Anhydride

This is a prevalent industrial and lab-scale method.

-

Reaction Setup: In a reaction vessel equipped with a distillation apparatus, melt palmitic acid (1.0 equivalent).

-

Reagent Addition: While maintaining the molten state at a temperature of 110-120 °C under reduced pressure, slowly introduce acetic anhydride (0.5 to 1.0 equivalents) below the surface of the molten acid. The temperature should be kept above the boiling point of the acetic anhydride at the given pressure.

-

Reaction & Distillation: The reaction produces this compound and acetic acid. The acetic acid byproduct, having a lower boiling point, is continuously removed from the reaction mixture via distillation.

-

Completion: The reaction is monitored until the evolution of acetic acid ceases. The temperature can be raised to ~150 °C towards the end to remove any unreacted acetic anhydride.

-

Work-up: The resulting crude product consists mainly of this compound and is then subjected to purification.

Method 2: Synthesis using Dicyclohexylcarbodiimide (DCC)

This method provides high yields at room temperature and is suitable for smaller-scale preparations.

-

Dissolution: Dissolve palmitic acid (2.0 equivalents) in a suitable organic solvent, such as carbon tetrachloride or dichloromethane.

-

Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction leads to the formation of this compound and dicyclohexylurea (DCU), which precipitates out of the solution as a white solid.

-

Filtration: After the reaction is complete (typically a few hours, can be monitored by TLC), filter the mixture to remove the DCU precipitate.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound, which can be further purified.

Purification Protocols

The purity of the synthesized anhydride is critical for subsequent applications.

Method 1: Recrystallization

This is a standard method for purifying solid organic compounds.

-

Initial Treatment: For crude product from the acetic anhydride method, reflux the material briefly (~1 hour) with fresh acetic anhydride to ensure complete conversion. Evaporate the excess acetic anhydride and acetic acid under high vacuum.

-

Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Petroleum ether is a common choice.

-

Crystallization: Allow the solution to cool slowly. For improved yield, cooling to a low temperature (e.g., in a refrigerator or ice bath) can be beneficial. The purified this compound will crystallize out of the solution.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Method 2: Short Path Distillation

For larger scales or to remove non-volatile impurities, high-vacuum distillation techniques are effective.

-

Apparatus: Use a short path distillation apparatus, such as a wiped-film evaporator or a Kugelrohr.

-

Conditions: Heat the crude this compound under high vacuum. The anhydride will evaporate and condense on a cooled surface a short distance away, leaving less volatile impurities behind.

-

Collection: The purified, condensed this compound is collected as the distillate. This method is particularly effective for separating the desired symmetrical anhydride from residual fatty acids or mixed anhydrides.

Analytical Quality Control

Confirming the purity and identity of this compound is essential.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

-

Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., dichloromethane or hexane). Direct analysis is possible, but fatty acid anhydrides can be prone to decomposition in the hot injector.

-

Derivatization (Optional but Recommended): For more robust analysis, especially to quantify residual palmitic acid, a derivatization step is often employed. Convert the sample to more volatile and stable methyl esters by reacting with an agent like BF₃/methanol. This transforms residual palmitic acid into methyl palmitate and the anhydride into two equivalents of methyl palmitate.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 5% phenyl-methylpolysiloxane) is typically used.

-

Injection: Use a split/splitless injector, typically at a high temperature (e.g., 280 °C).

-

Oven Program: A temperature gradient is used, for example, starting at 80 °C, holding for 2 minutes, then ramping at 20 °C/min to 280 °C and holding for 10 minutes.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Detection: Acquire data in full scan mode to identify unknown peaks and in Selected Ion Monitoring (SIM) mode for accurate quantification of known compounds (e.g., palmitic acid).

-

-

Data Analysis: Purity is determined by the relative peak area of the analyte compared to any impurity peaks.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC can also be used, particularly for non-volatile impurities.

-

System: A normal-phase HPLC system is often preferred for direct analysis of carboxylic anhydrides to prevent hydrolysis on the column, which can occur in reversed-phase systems. Supercritical Fluid Chromatography (SFC) is an excellent modern alternative that also avoids hydrolysis.

-

Mobile Phase: A non-polar mobile phase, such as a hexane/isopropanol mixture, is used for normal-phase chromatography.

-

Column: A silica or diol-based column is suitable for normal-phase separation.

-

Detection: A UV detector can be used if the anhydride or impurities have a chromophore. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary.

-

Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram. Note that isocratic reversed-phase HPLC may fail to resolve palmitic and oleic acid/anhydride impurities.

Applications in Research and Drug Development

High-purity this compound is instrumental in several advanced research areas:

-

Protein Palmitoylation Studies: It is used to chemically palmitoylate proteins in vitro or as a reagent in protocols to study this post-translational modification, which governs the membrane association and trafficking of many signaling proteins.

-

Drug Delivery Systems: The anhydride is used to attach palmitoyl chains to drugs or carrier molecules like chitosan, creating amphiphilic structures that can self-assemble into micelles or nanoparticles. This enhances drug solubility, stability, and can facilitate targeted delivery.

-

Lipid Research: It serves as a starting material for the synthesis of complex lipids and probes to investigate lipid metabolism and cell signaling pathways.

References

The Enduring Utility of Palmitic Anhydride: A Historical and Technical Guide to its Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic anhydride, the symmetrical anhydride of the ubiquitous C16 saturated fatty acid, palmitic acid, has served as a valuable reagent in organic synthesis for over a century. Its historical significance is rooted in the broader exploration of fatty acid chemistry that began in the 19th century. Following the isolation of palmitic acid from palm oil in 1840, chemists sought methods to activate the carboxylic acid functionality for various transformations[1]. The development of this compound provided a more reactive acylating agent, enabling the facile introduction of the palmitoyl group into a wide range of molecules. This technical guide delves into the historical context of this compound's use, provides detailed experimental protocols for its synthesis and key applications, and presents visual representations of the underlying chemical principles.

Historical Perspective

The journey of this compound in synthesis began in the mid-19th century as an extension of the burgeoning field of fatty acid chemistry. Early synthetic approaches were often challenged by low yields and impurities, relying on harsh dehydrating agents like phosphorus pentoxide or the reaction of palmitoyl chloride with a palmitate salt. A significant advancement came with the use of more controlled dehydrating agents. A notable laboratory-scale method developed in the mid-20th century utilized dicyclohexylcarbodiimide (DCC) to facilitate the dehydration of palmitic acid under mild conditions, affording high yields of the corresponding anhydride[1][2]. This development was crucial for expanding the accessibility and utility of this compound in research settings.

Industrially, processes for producing fatty acid anhydrides have also evolved. Early methods often involved the reaction of fatty acids with acetic anhydride at elevated temperatures[3]. Modern industrial-scale production often employs more efficient and continuous processes, though the fundamental chemistry of activating the carboxylic acid remains central[4].

The primary application of this compound has consistently been as a palmitoylating agent . This process, the attachment of a palmitoyl group, has been instrumental in the synthesis of a diverse array of molecules, including:

-

Esters: The reaction of this compound with alcohols produces palmitate esters, which have found applications as surfactants, emulsifiers, and lubricants. The synthesis of sucrose esters, for example, utilizes mixed carboxylic-palmitic anhydrides to create non-ionic surfactants for the food and cosmetic industries.

-

Amides: Aminolysis of this compound provides N-palmitoyl amides, a class of compounds with diverse biological activities and applications in materials science.

-

Pharmaceuticals and Biochemical Research: Palmitoylation is a key post-translational modification of proteins, influencing their localization and function. While this biological process utilizes activated forms of palmitic acid like palmitoyl-CoA, the synthetic introduction of palmitoyl groups onto drug molecules or biological probes often employs reagents like this compound to enhance lipophilicity and membrane permeability.

Key Synthetic Applications and Experimental Protocols

Synthesis of this compound

A reliable and high-yielding laboratory method for the synthesis of this compound employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent.

Experimental Protocol: Synthesis of this compound using DCC

-

Materials:

-

Palmitic acid (2 mmoles)

-

Dicyclohexylcarbodiimide (DCC) (1 mmole)

-

Dry carbon tetrachloride (20 ml)

-

-

Procedure:

-

Dissolve palmitic acid (2 mmoles) in dry carbon tetrachloride (15 ml) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve DCC (1 mmole) in dry carbon tetrachloride (5 ml).

-

Slowly add the DCC solution to the palmitic acid solution at room temperature with continuous stirring.

-

Stir the reaction mixture at room temperature for 15 hours.

-

The byproduct, N,N'-dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.

-

Collect the DCU precipitate by filtration.

-

The filtrate contains the desired this compound. For many acylation reactions, this solution can be used directly without further purification, as the small amounts of any remaining starting material or byproducts often do not interfere.

-

For isolation of pure this compound, the solvent can be removed under reduced pressure, and the residue can be further purified by recrystallization if necessary.

-

Quantitative Data:

| Reactant Ratio (Palmitic Acid:DCC) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 2:1 | Carbon Tetrachloride | Room Temperature | 15 hours | 94.5 | |

| 2:1 | Chloroform | Room Temperature | 15 hours | 86.5 | |

| 2:1 | Benzene | Room Temperature | 15 hours | 85 | |

| 2:1 | Petroleum Ether | Room Temperature | 15 hours | 86.3 | |

| 2:1 | Diethyl Ether | Room Temperature | 15 hours | 44.3 |

Synthesis of Esters: Acylation of Alcohols

This compound is an effective reagent for the acylation of alcohols to form palmitate esters. The reaction proceeds via nucleophilic acyl substitution.

General Experimental Protocol: Esterification of an Alcohol

-

Materials:

-

Alcohol (1 mmol)

-

This compound (1.1 mmol)

-

Pyridine or another suitable base (as catalyst and acid scavenger)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

-

Procedure:

-

Dissolve the alcohol (1 mmol) and pyridine (1.2 mmol) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the this compound (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Synthesis of Amides: Acylation of Amines

The reaction of this compound with primary or secondary amines yields N-palmitoyl amides. Two equivalents of the amine are typically required: one to act as the nucleophile and the other to neutralize the palmitic acid byproduct.

General Experimental Protocol: Amidation of an Amine

-

Materials:

-

Primary or secondary amine (2 mmol)

-

This compound (1 mmol)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

-

Procedure:

-

Dissolve the amine (2 mmol) in the anhydrous solvent in a round-bottom flask.

-

Add the this compound (1 mmol) to the amine solution.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, wash the reaction mixture with dilute acid (to remove excess amine) and then with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

-

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis of this compound from Palmitic Acid and DCC.

Caption: Experimental Workflow for Alcohol Acylation.

Caption: Mechanism of Amine Acylation with this compound.

Conclusion

From its early discovery to its modern applications, this compound has remained a cornerstone reagent for the introduction of the palmitoyl moiety in organic synthesis. Its utility spans from the industrial production of surfactants to the synthesis of complex molecules in pharmaceutical and biochemical research. The methodologies for its own synthesis and its subsequent use in acylation reactions are well-established, offering reliable routes to a variety of palmitoylated compounds. The historical context underscores a continuous drive for efficiency and milder reaction conditions, a trend that continues to shape the field of synthetic organic chemistry. This guide provides a foundational understanding for researchers and professionals looking to leverage the synthetic potential of this versatile fatty acid anhydride.

References

- 1. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. US2246599A - Process of making higher fatty acid anhydrides - Google Patents [patents.google.com]

- 4. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Palmitic Anhydride

For Researchers, Scientists, and Drug Development Professionals